2-[(furan-2-ylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-(FURAN-2-AMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a furan ring, a thiazole ring, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(FURAN-2-AMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves the formation of the thiazole ring followed by the introduction of the furan-2-amido group. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the compound. For example, the synthesis might involve the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to improve efficiency and yield. The reaction conditions would be optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(FURAN-2-AMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
2-(FURAN-2-AMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(FURAN-2-AMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may act as an allosteric inhibitor of certain enzymes, binding to a site other than the active site and causing a conformational change that reduces enzyme activity. The pathways involved can include inhibition of signal transduction pathways or interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-(FURAN-2-AMIDO)BENZOIC ACID: This compound has a similar furan-2-amido group but differs in the rest of its structure.
2-(FURAN-2-AMIDO)-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE: Another compound with a furan-2-amido group but a different core structure.
Uniqueness
2-(FURAN-2-AMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its ability to act as an allosteric inhibitor sets it apart from other similar compounds.
Properties
Molecular Formula |
C12H13N3O3S |
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Molecular Weight |
279.32 g/mol |
IUPAC Name |
2-(furan-2-carbonylamino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H13N3O3S/c1-7-9(11(17)15(2)3)19-12(13-7)14-10(16)8-5-4-6-18-8/h4-6H,1-3H3,(H,13,14,16) |
InChI Key |
MRCILNWJVLIIKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CO2)C(=O)N(C)C |
Origin of Product |
United States |
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